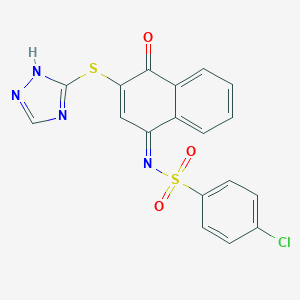![molecular formula C19H19BrN4O4S B280845 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)
2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 and Sorafenib, which is a FDA-approved drug used for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. In
作用機序
The mechanism of action of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves the inhibition of multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. By inhibiting these pathways, Sorafenib can prevent tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Sorafenib has been shown to inhibit the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. Inhibition of these pathways can lead to the inhibition of tumor growth and angiogenesis, leading to the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
The advantages of using 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in lab experiments include its multitargeted kinase inhibition activity, which can be useful in studying various signaling pathways involved in tumor growth and angiogenesis. However, the limitations of using Sorafenib in lab experiments include its potential toxicity and off-target effects, which can affect the interpretation of the results.
将来の方向性
There are several future directions for the use of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in scientific research. One future direction is the development of new Sorafenib analogs with improved pharmacokinetic and pharmacodynamic properties. Another future direction is the identification of new targets for Sorafenib, which can lead to the development of new therapeutic applications. Additionally, Sorafenib can be used in combination with other drugs to enhance its therapeutic efficacy.
合成法
The synthesis of 2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multistep process. The initial step involves the reaction of 4-bromobenzenesulfonyl chloride with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-chloro-3-nitrobenzoic acid in the presence of a reducing agent such as zinc powder to form the final product.
科学的研究の応用
2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various types of cancer. It is a multitargeted kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been shown to inhibit the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR and PDGFR, which are involved in angiogenesis. This compound has also been studied for its potential in the treatment of other diseases such as psoriasis, rheumatoid arthritis, and systemic lupus erythematosus.
特性
分子式 |
C19H19BrN4O4S |
|---|---|
分子量 |
479.3 g/mol |
IUPAC名 |
2-[(4-bromophenyl)sulfonylamino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C19H19BrN4O4S/c1-13-18(19(26)24(23(13)2)15-6-4-3-5-7-15)22-17(25)12-21-29(27,28)16-10-8-14(20)9-11-16/h3-11,21H,12H2,1-2H3,(H,22,25) |
InChIキー |
SJIXCQLIUYHKCI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280786.png)


![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
